molecular formula C10H10N6OS B14201619 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine CAS No. 918898-61-0

6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine

Cat. No.: B14201619
CAS No.: 918898-61-0
M. Wt: 262.29 g/mol
InChI Key: JHIMQIPJTDBEED-UHFFFAOYSA-N
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Description

6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine is a complex organic compound with a unique structure that combines a pyridine ring, a purine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the sulfanyl group and the purine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine is unique due to its specific combination of a pyridine ring, a purine ring, and a sulfanyl group This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

918898-61-0

Molecular Formula

C10H10N6OS

Molecular Weight

262.29 g/mol

IUPAC Name

6-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,9-dihydro-2H-purin-2-amine

InChI

InChI=1S/C10H10N6OS/c11-10-14-8-7(12-5-13-8)9(15-10)18-6-3-1-2-4-16(6)17/h1-5,7,10H,11H2,(H,12,13,14)

InChI Key

JHIMQIPJTDBEED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=NC(N=C3C2N=CN3)N)[O-]

Origin of Product

United States

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